molecular formula C10H11NO2S B14876796 4-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aniline

4-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aniline

Cat. No.: B14876796
M. Wt: 209.27 g/mol
InChI Key: OZXCGZXCFXQKRY-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine is a chemical compound known for its unique structure and properties. It features a thiophene ring with a dioxo group and a phenylamine moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine typically involves the reaction of thiophene derivatives with phenylamine under specific conditions. One common method includes the oxidation of thiophene followed by amination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenylamine moiety .

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine include:

Uniqueness

What sets 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine apart is its unique combination of a thiophene ring with a dioxo group and a phenylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(1,1-dioxo-2,3-dihydrothiophen-3-yl)aniline

InChI

InChI=1S/C10H11NO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-6,9H,7,11H2

InChI Key

OZXCGZXCFXQKRY-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)C2=CC=C(C=C2)N

Origin of Product

United States

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